molecular formula C9H4Cl2FN B8784690 1,7-Dichloro-6-fluoroisoquinoline CAS No. 923021-49-2

1,7-Dichloro-6-fluoroisoquinoline

Cat. No. B8784690
M. Wt: 216.04 g/mol
InChI Key: TYKCTIFMODKQPO-UHFFFAOYSA-N
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Patent
US08742116B2

Procedure details

41.13 g (190.4 mmol) 1,7-dichloro-6-fluoro-isoquinoline (6) were dissolved in 670 ml of acetic acid. After addition of 148.8 g (1.90 mol) of ammonium acetate, the solution was stirred at 100° C. After 3 h, the solvent was removed under reduced pressure and the residue was poured into water. The aqueous phase was extracted three times with dichloromethane, the combined organic layer was washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate and evaporated to dryness. The crude product was crystallized from ethyl acetate/heptane to yield 14.85 g of the desired product. Another 4.5 g could be obtained upon evaporation and silica gel chromatography of the mother liquor.
Quantity
41.13 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One
Quantity
148.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:13])=[C:9]([Cl:12])[CH:10]=2)[CH:5]=[CH:4][N:3]=1.C([O-])(=[O:16])C.[NH4+]>C(O)(=O)C>[Cl:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][NH:3][C:2]2=[O:16])=[CH:7][C:8]=1[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
41.13 g
Type
reactant
Smiles
ClC1=NC=CC2=CC(=C(C=C12)Cl)F
Name
Quantity
670 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
148.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with dichloromethane
WASH
Type
WASH
Details
the combined organic layer was washed with saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C2C=CNC(C2=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.85 g
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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